chemical structure and physical properties of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate
chemical structure and physical properties of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate
An In-Depth Technical Guide on the Chemical Structure and Physical Properties of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate
Executive Summary
In the landscape of advanced organic synthesis and materials science, bis-esterified phenolic compounds occupy a critical niche as specialized building blocks. 3-(2-Furoyloxy)-2-methylphenyl 2-furoate is a highly specific, structurally rigid diester formed by the exhaustive acylation of 2-methylresorcinol with 2-furoic acid derivatives. While it appears in specialized chemical inventories as a screening compound or advanced intermediate, its true value lies in its unique stereoelectronic profile. The presence of a central sterically demanding methyl group flanked by two electron-rich furan-containing ester moieties makes it an ideal candidate for applications ranging from bent-core (banana-shaped) liquid crystals to novel pharmacophores in medicinal chemistry.
This whitepaper dissects the structural identity, predicted physicochemical properties, and field-proven synthetic methodologies for 3-(2-Furoyloxy)-2-methylphenyl 2-furoate, providing researchers with a comprehensive, causality-driven guide to its utilization.
Chemical Identity & Structural Elucidation
The molecular architecture of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate (Molecular Formula: C17H12O6 ) is defined by a central 2-methylbenzene-1,3-diyl core. Both hydroxyl groups at the C1 and C3 positions of the original 2-methylresorcinol [1] are esterified with 2-furoyl groups.
Steric and Electronic Causality: The methyl group at the C2 position of the central phenyl ring is not merely a structural placeholder; it exerts profound steric hindrance. This steric bulk forces the adjacent ester carbonyls out of strict coplanarity with the central benzene ring. Consequently, the molecule adopts a bent or "V-shaped" conformation. In materials science, this specific geometry is the foundational requirement for generating "banana-shaped" mesogens, which are critical for developing biaxial nematic liquid crystals with unique electro-optical properties [2]. Furthermore, the extended π -conjugation from the furan rings through the ester linkages provides the molecule with distinct UV-absorbing characteristics.
Structural connectivity of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate highlighting steric domains.
Physicochemical Properties
Understanding the physical properties of this compound requires analyzing the synergistic effects of its functional groups. The absence of hydrogen-bond donors (due to the complete esterification of the phenolic hydroxyls) renders the molecule highly lipophilic and insoluble in water, while maintaining excellent solubility in aprotic organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).
The furan rings act as electron-rich heteroaromatics, making the molecule susceptible to electrophilic aromatic substitution at the C5 position of the furan, provided the reaction conditions do not hydrolyze the central ester bonds.
Table 1: Quantitative Physicochemical Data
| Property | Value / Descriptor | Causality / Significance |
| Molecular Formula | C17H12O6 | Defines the exact atomic composition. |
| Molecular Weight | 312.27 g/mol | Optimal size for small-molecule drug screening (Lipinski's Rule of 5 compliant). |
| Hydrogen Bond Donors | 0 | Complete esterification eliminates phenolic OH groups, increasing lipophilicity. |
| Hydrogen Bond Acceptors | 6 | Four ester oxygens and two furan ether oxygens facilitate target binding. |
| Topological Polar Surface Area | ~78.8 Ų | Indicates good membrane permeability for biological assays. |
| LogP (Predicted) | 3.5 - 4.0 | High lipophilicity; ideal for integration into polymer matrices or lipid environments. |
| Physical State | Off-white to pale yellow crystalline solid | Crystallinity is driven by π−π stacking of the terminal furan rings. |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate is achieved via the Schotten-Baumann-type esterification of 2-methylresorcinol with 2-furoyl chloride [3].
Causality in Reagent Selection: Because the phenolic hydroxyl groups of 2-methylresorcinol are sterically hindered by the ortho-methyl group, standard Fischer esterification is ineffective. Instead, a highly reactive acyl chloride (2-furoyl chloride) must be used. Furthermore, the addition of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), is critical. DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, which rapidly reacts with the hindered phenol, driving the reaction to completion and preventing mono-esterification artifacts.
Step-by-Step Experimental Workflow
This protocol is designed as a self-validating system. The sequential biphasic workup inherently validates the purity of the crude product by exploiting pKa differentials to systematically strip away unreacted starting materials and byproducts.
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System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the moisture-sensitive 2-furoyl chloride.
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Reagent Dissolution: Dissolve 1.0 equivalent (e.g., 10 mmol, 1.24 g) of 2-methylresorcinol in 50 mL of anhydrous dichloromethane (DCM).
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Base and Catalyst Addition: Add 2.5 equivalents of triethylamine ( Et3N ) as an acid scavenger, followed by 0.1 equivalents of DMAP as the nucleophilic catalyst. Stir for 10 minutes at room temperature.
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Acylation (Temperature Control): Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the formation of dark, oxidative byproducts characteristic of electron-rich furans. Dropwise, add 2.2 equivalents of 2-furoyl chloride (22 mmol) dissolved in 10 mL of DCM over 30 minutes.
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Reaction Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the highly polar 2-methylresorcinol spot ( Rf ~0.2) is entirely replaced by the non-polar bis-ester product ( Rf ~0.7).
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Biphasic Quench and Workup:
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Wash the organic layer with 1M aqueous HCl (2 x 50 mL). Purpose: Protonates and removes unreacted Et3N and DMAP into the aqueous phase.
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Wash with saturated aqueous NaHCO3 (2 x 50 mL). Purpose: Deprotonates and extracts any hydrolyzed 2-furoic acid.
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Wash with brine (50 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure 3-(2-Furoyloxy)-2-methylphenyl 2-furoate as pale yellow crystals.
Experimental workflow demonstrating the self-validating synthesis and purification loop.
Mechanistic Pathways & Industrial Applications
The unique structural topology of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate allows it to interface with several advanced scientific domains.
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Liquid Crystal Engineering: The 2-methylresorcinol core is a proven scaffold for synthesizing "banana-shaped" five-ring or seven-ring esters [2]. The steric repulsion of the C2 methyl group prevents linear molecular packing, forcing the furan arms into an angular geometry. This induces frustrated packing in the melt, leading to the formation of exotic B1 and B2 mesophases.
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Polymer Stabilization: Phenolic esters containing furan rings are highly effective UV-absorbers. Under UV irradiation, the ester linkage can undergo a Photo-Fries rearrangement, converting the molecule into a hydroxybenzophenone-like structure that dissipates UV energy as harmless heat, thereby protecting polymer matrices from photodegradation.
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Medicinal Chemistry: The furan-2-carboxylate moiety is a recognized pharmacophore used in the design of anti-inflammatory agents and kinase inhibitors. The bis-ester structure can serve as a lipophilic prodrug scaffold, where intracellular esterases cleave the furoate groups to slowly release the active 2-methylresorcinol core, which has known antioxidant and angiosuppressive activities [4].
Mechanistic application pathways diverging from the core molecular structure.
Analytical Characterization Signatures
To ensure absolute trustworthiness in the synthesized compound, the following spectroscopic signatures must be validated:
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FTIR Spectroscopy: The complete disappearance of the broad phenolic O-H stretch (~3300 cm−1 ) and the appearance of a strong, sharp ester carbonyl (C=O) stretch at approximately 1730–1740 cm−1 . The furan ring C=C stretches will appear around 1570 and 1470 cm−1 .
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1H NMR (400 MHz, CDCl3 ): The C2 methyl group will appear as a sharp singlet around 2.1–2.3 ppm. The furan protons typically present as distinct multiplets: the proton at C3 (adjacent to the carbonyl) around 7.3 ppm, C4 around 6.6 ppm, and the highly deshielded C5 proton (adjacent to the oxygen) around 7.6 ppm. The central phenyl ring protons will appear as a doublet (C4/C6) and a triplet (C5) in the 7.0–7.4 ppm range.
References
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Ataman Chemicals. (n.d.). 2-METHYLRESORCINOL. Retrieved from[Link]
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Shubashree, S., Sadashiva, B. K., & Dhara, S. (2010). Banana-shaped mesogens: effect of 2-methylresorcinol as the central unit on the mesomorphic properties of five-ring esters. Liquid Crystals. Retrieved from[Link]
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Moanta, A., Samide, A., et al. (2013). Synthesis and Characterization of an Azo Dye: 4-(phenyldiazenyl)phenyl 2-furoate. Electrochemical and XPS Study. International Journal of Electrochemical Science. Retrieved from[Link]
